molecular formula C14H10F2O2 B6399692 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261937-80-7

3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6399692
CAS RN: 1261937-80-7
M. Wt: 248.22 g/mol
InChI Key: VROLAAFPVYSMIB-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, is a widely used organic compound in the field of chemistry. It is a colorless, crystalline solid which is insoluble in water, but soluble in many organic solvents. It is commonly used as a precursor to various pharmaceuticals, dyes, and other organic compounds. Due to its wide range of applications, 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, has become an important intermediate in the synthesis of many compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, is based on its ability to act as an intermediate in the synthesis of various compounds. Specifically, it acts as a nucleophile in the reaction of 2,4-difluorobenzaldehyde and 2-methylbenzyl alcohol, and is then hydrolyzed to obtain the desired acid. This mechanism of action allows for the synthesis of various compounds in a relatively simple and efficient manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, have not been extensively studied. However, it is known to be non-toxic and non-irritating, and is considered to be safe for use in laboratory experiments. Furthermore, it has been shown to have no adverse effects on the environment when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it is non-toxic and non-irritating, making it safe for use in laboratory experiments. The main limitations of using this compound in laboratory experiments include its relatively low reactivity and its tendency to form by-products during the synthesis process.

Future Directions

The future directions for 3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceuticals, dyes, and other organic compounds. Additionally, further research into the synthesis of this compound, as well as its reactivity, could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the environmental impacts of this compound could lead to the development of more environmentally friendly methods of production.

Synthesis Methods

3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, is synthesized via a multi-step process starting with the reaction of 2,4-difluorobenzaldehyde and 2-methylbenzyl alcohol in the presence of a base catalyst. This reaction yields the corresponding ester, which is then hydrolyzed to obtain the desired acid. This method is relatively simple, and yields high yields of the desired product.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methylbenzoic acid, 95%, is widely used in scientific research as a precursor for various pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of various compounds, such as 2,4-difluorobenzaldehyde, 2-methylbenzyl alcohol, and other related compounds. Furthermore, it is used as an intermediate in the synthesis of various compounds, such as 2,4-difluorobenzyl alcohol, 2-methylbenzyl bromide, and other related compounds.

properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-11(8)14(17)18)12-6-5-9(15)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROLAAFPVYSMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689587
Record name 2',4'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-80-7
Record name 2',4'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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